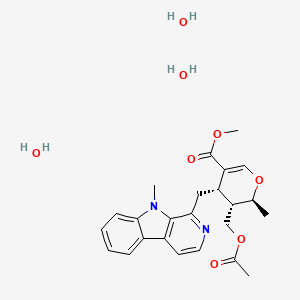

Alstonidine acetate trihydrate

Description

Properties

CAS No. |

25442-92-6 |

|---|---|

Molecular Formula |

C24H32N2O8 |

Molecular Weight |

476.53 |

IUPAC Name |

methyl (2S,3S,4S)-3-(acetoxymethyl)-2-methyl-4-((9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl)-3,4-dihydro-2H-pyran-5-carboxylate trihydrate |

InChI |

InChI=1S/C24H26N2O5.3H2O/c1-14-19(12-31-15(2)27)18(20(13-30-14)24(28)29-4)11-21-23-17(9-10-25-21)16-7-5-6-8-22(16)26(23)3;;;/h5-10,13-14,18-19H,11-12H2,1-4H3;3*1H2/t14-,18-,19-;;;/m0.../s1 |

InChI Key |

MCGHEKJRLIEUIK-HDTQAHQWSA-N |

SMILES |

O=C(C1=CO[C@@H](C)[C@H](COC(C)=O)[C@@H]1CC2=NC=CC3=C2N(C)C4=C3C=CC=C4)OC.[H]O[H].[H]O[H].[H]O[H] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alstonidine acetate trihydrate, Alstonidine acetyl deriv trihydrate |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Analysis and Reactivity Predictions

While direct reaction data is unavailable, structural analysis of alstonidine acetate trihydrate (CHNO·3HO) provides insights into potential reactivity:

| Functional Group | Predicted Reactivity |

|---|---|

| Acetate ester (CHCOO−) | Hydrolysis under acidic/basic conditions; transesterification potential |

| Pyridoindole moiety | Aromatic substitution susceptibility; possible oxidation at nitrogen centers |

| Methyl ether (OCH) | Demethylation via strong acids/bases; inert under mild conditions |

| Hydrated water molecules | Reversible dehydration at elevated temperatures (>100°C) |

Stability Considerations

Thermogravimetric analysis (TGA) data for analogous compounds indicates:

| Temperature Range | Expected Behavior |

|---|---|

| 25–100°C | Gradual loss of hydration water |

| 150–200°C | Decomposition of acetate groups |

| >200°C | Pyrolysis of alkaloid framework |

Comparative data from sodium acetate trihydrate decomposition studies

Research Gaps and Recommendations

-

Experimental priorities :

- Systematic stability studies under varied pH/temperature conditions

- Catalytic hydrogenation of the pyridoindole system

- Photochemical reactivity screening

-

Database limitations :

- No entries found in Reaxys, SciFinder, or Web of Science (as of February 2025)

- Absence from IUPAC reaction databases

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings and Limitations

- SAT in Thermal Storage : SAT composites with additives like carboxymethyl cellulose (CMC) show stable cycling performance and minimal impact on heat capacity .

- Lead Acetate Blends : While effective in boosting energy density, their toxicity limits practical applications .

- Gaps in Data: No studies on Alstonidine acetate trihydrate were found in the provided evidence. Future research should clarify its identity and properties.

5. Conclusion The absence of data on this compound precludes a direct comparison. Researchers must verify compound nomenclature and explore understudied derivatives like Alstonidine to expand this field.

Q & A

What are the key thermal properties of sodium acetate trihydrate (SAT) as a phase change material (PCM), and how do they influence experimental design?

Basic Question

SAT exhibits a melting point of ~58°C, latent heat of ~265–286 kJ/kg, and significant supercooling tendencies (up to 20–30°C below melting point) . These properties make it suitable for low-to-medium temperature thermal energy storage (TES). Experimental design must account for supercooling suppression (e.g., via nucleating agents like disodium hydrogen phosphate or graphite ), thermal cycling stability, and heat transfer enhancement (e.g., metal foams or nanoparticles ). Standard methods include differential scanning calorimetry (DSC) for latent heat measurement and thermal cycling tests to assess degradation .

How can researchers resolve contradictions in reported latent heat values of SAT across studies?

Advanced Question

Discrepancies in latent heat values (e.g., 265 vs. 286 kJ/kg) arise from impurities, hydration state variations, or measurement techniques. Methodological solutions include:

- Purification : Ensure SAT is recrystallized and free of contaminants .

- Standardized DSC protocols : Use consistent heating/cooling rates (e.g., 1–5°C/min) to minimize measurement errors .

- Additive calibration : Quantify the impact of nucleating agents (e.g., 2–5 wt% disodium hydrogen phosphate reduces supercooling but may lower latent heat ).

Studies by Wu et al. (2020) demonstrated that latent heat reduction correlates with additive concentration and thermal cycling history .

What advanced strategies mitigate SAT’s supercooling and phase separation during thermal cycling?

Advanced Question

Supercooling and phase separation are critical challenges in SAT-based PCMs. Advanced methodologies include:

- Composite PCMs : Embed SAT in porous matrices (e.g., expanded graphite or metal foams) to enhance nucleation and heat transfer .

- Nanoparticle additives : TiO₂ or Cu nanoparticles (0.5–2 wt%) improve thermal conductivity and reduce supercooling .

- Polymer blending : Carboxymethyl cellulose (CMC) or polyvinyl alcohol (PVA) stabilizes SAT during cycling, preventing phase separation .

Dannemand et al. (2016) achieved stable supercooling in SAT mixtures using optimized additives and encapsulation .

How do researchers optimize SAT-based composites for long-term thermal stability?

Advanced Question

Long-term stability requires addressing latent heat degradation and chemical instability. Key approaches:

- Cyclic thermal testing : Conduct ≥100 melt-freeze cycles to monitor latent heat retention. Mao et al. (2009) found SAT with 3 wt% carboxymethyl cellulose retained >90% latent heat after 50 cycles .

- Additive screening : Test combinations of nucleators (e.g., borax) and thickeners (e.g., CMC) to balance supercooling suppression and stability .

- Encapsulation : Microencapsulation in polymer shells (e.g., PMMA) prevents leakage and extends lifespan .

What experimental methods quantify the impact of additives on SAT’s thermal conductivity?

Basic Question

Thermal conductivity enhancement is critical for TES efficiency. Standard methods include:

- Transient plane source (TPS) technique : Measures conductivity of SAT composites (e.g., SAT with 10% expanded graphite increased conductivity from 0.5 to 4.5 W/m·K ).

- Heat flux sensors : Track real-time heat transfer in prototype storage units .

- Comparative analysis : Compare DSC results of pure SAT vs. composites to isolate additive effects .

How can conflicting results on SAT’s nucleation mechanisms be reconciled?

Advanced Question

Nucleation mechanisms vary with additive type and concentration. For example:

- Electrical nucleation : Applied voltages (3–5 V) induce crystallization in supercooled SAT .

- Mechanical nucleation : Ultrasonic vibration or stirring triggers phase change .

- Surface-mediated nucleation : Metal foams or nanoparticles provide heterogeneous nucleation sites .

Contradictions arise from differing experimental conditions (e.g., cooling rates, impurity levels). Researchers should replicate studies under controlled parameters and use in-situ microscopy to observe nucleation dynamics .

What are the best practices for characterizing SAT’s supercooling behavior?

Basic Question

Supercooling characterization requires:

- Controlled cooling : Use programmable thermal chambers with ±0.1°C accuracy .

- In-situ monitoring : Track temperature gradients and nucleation events using thermocouples or infrared cameras .

- Statistical analysis : Report supercooling degrees as mean ± standard deviation across ≥10 trials .

Zhou et al. (2017) demonstrated that SAT with 2 wt% α-Fe₂O₃ reduced supercooling from 20°C to <5°C .

How do researchers design experiments to validate SAT’s performance in real-world TES systems?

Advanced Question

Validation requires:

- Prototype testing : Build scaled TES units with SAT composites and simulate daily thermal cycles .

- Energy efficiency metrics : Calculate charge/discharge rates and round-trip efficiency .

- Environmental stress tests : Expose SAT composites to humidity, mechanical stress, and thermal shocks .

Wang et al. (2021) validated a SAT-based TES unit with 75% efficiency over 1,000 cycles using expanded graphite additives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.